4-Nitrobenzaldehyde 2-pyridinylhydrazone
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Overview
Description
2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE is a chemical compound known for its unique structure and properties. It is a hydrazone derivative, which means it contains a hydrazone functional group (-NHN=CH-). This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of 2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE typically involves the condensation reaction between 4-nitrobenzaldehyde and 2-hydrazinopyridine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with other carbonyl compounds to form new hydrazone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can influence its reactivity and biological activity .
Comparison with Similar Compounds
Similar compounds to 2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE include:
2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE: This compound has a similar hydrazone linkage but with a benzothiazole ring instead of a pyridine ring.
8-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOLINE: This compound features a quinoline ring and exhibits similar reactivity and biological activities.
The uniqueness of 2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE lies in its specific structure, which combines the properties of both the nitro group and the hydrazone linkage, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H10N4O2 |
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Molecular Weight |
242.23 g/mol |
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]pyridin-2-amine |
InChI |
InChI=1S/C12H10N4O2/c17-16(18)11-6-4-10(5-7-11)9-14-15-12-3-1-2-8-13-12/h1-9H,(H,13,15)/b14-9+ |
InChI Key |
KQNUITZVZGJQLS-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=NC(=C1)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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